2-Fluoro-4-(pentafluorosulfur)benzyl bromide
Overview
Description
“2-Fluoro-4-(pentafluorosulfur)benzyl bromide” is a chemical compound with the CAS Number: 1240257-17-3 . It has a molecular weight of 315.08 and its IUPAC name is 1-(bromomethyl)-2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-4-(pentafluorosulfur)benzyl bromide” is 1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-Fluoro-4-(pentafluorosulfur)benzyl bromide” is a liquid at ambient temperature . It has a molecular weight of 315.08 .Scientific Research Applications
Chemical Model Studies
- Cysteine S-Conjugate Studies : Tong and Anders (2002) investigated reactive intermediates formed from a compound related to 2-Fluoro-4-(pentafluorosulfur)benzyl bromide in cysteine S-conjugate β-lyase-dependent bioactivation, revealing insights into nephrotoxic metabolite formation in rats (Tong & Anders, 2002).
Fluorinated Hydrocarbon Building Blocks
- Development of Organofluorine Building Blocks : Bykova et al. (2018) identified benzylic bromination as a key reaction for accessing building blocks containing all-cis-2,3,5,6-tetrafluorocyclohexane ring systems, a structure of interest due to its unique polar aspect (Bykova et al., 2018).
Crystal Structures in Organic Chemistry
- Synthesis and Crystal Structure Analysis : Wang et al. (2020) synthesized and characterized 3-(2'-substituted benzyl)thiazolidin-2-cyanamide derivatives using substituted benzyl bromide compounds, including the crystal structures of the isomeric fluoro derivatives (Wang et al., 2020).
Photocatalytic Decomposition Studies
- Photocatalytic Decomposition on Semiconductor Particles : Research by Wissiak et al. (2000) focused on the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides, noting a variation in photodegradation rates among different halosubstituted derivatives (Wissiak et al., 2000).
Novel Nucleoside Synthesis
- Synthesis of Modified Nucleosides : Sivets et al. (2019) synthesized novel purine-modified nucleosides, involving glycosylation reactions with salts of 2-fluoropurine derivatives, demonstrating the chemical utility of fluoro-substituted compounds (Sivets et al., 2019).
Electrophoric Derivatizing Reagents
- Development of Electrophoric Derivatizing Reagents : Murugaiah et al. (2006) worked on 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent for gas chromatography electron capture mass spectrometry, showcasing applications in analytical chemistry (Murugaiah et al., 2006).
Safety And Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[4-(bromomethyl)-3-fluorophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCPUASCXQNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(pentafluorosulfur)benzyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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